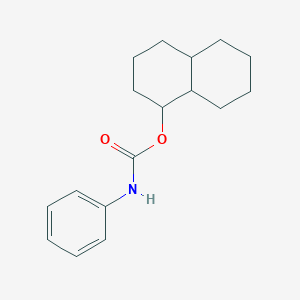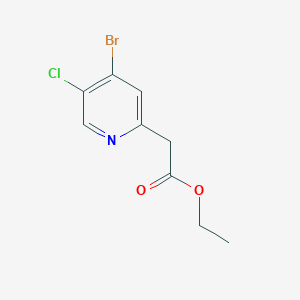
N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its versatile pharmacological properties. This compound has significant applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The piperidine moiety is then introduced through nucleophilic substitution reactions. The final step involves the methylation of the nitrogen atom and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. These methods include the use of microwave-assisted synthesis and solvent-free reactions to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines .
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways. The compound also exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Uniqueness
N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a quinoxaline core with a piperidine moiety enhances its biological activity and makes it a valuable compound for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C14H19ClN4 |
|---|---|
Molekulargewicht |
278.78 g/mol |
IUPAC-Name |
N-methyl-N-piperidin-4-ylquinoxalin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H18N4.ClH/c1-18(11-6-8-15-9-7-11)14-10-16-12-4-2-3-5-13(12)17-14;/h2-5,10-11,15H,6-9H2,1H3;1H |
InChI-Schlüssel |
VYRQWOPGUIECDG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCNCC1)C2=NC3=CC=CC=C3N=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid](/img/structure/B15064155.png)

![5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B15064169.png)

![Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]-](/img/structure/B15064185.png)









